2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of thieno, pyrimidin, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin core. This core can be synthesized through the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . The resulting intermediate is then further reacted with appropriate reagents to introduce the butyl, dioxo, and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets. Detailed studies are required to elucidate the exact mechanism by which it exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidin derivatives and acetamide-containing molecules. Examples include:
- 2-butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine
- Other thieno[3,2-d]pyrimidin derivatives with different substituents.
Uniqueness
The uniqueness of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and the resulting properties
Properties
Molecular Formula |
C19H18F3N3O3S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18F3N3O3S/c1-2-3-9-24-17(27)16-14(8-10-29-16)25(18(24)28)11-15(26)23-13-6-4-12(5-7-13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26) |
InChI Key |
PCLRTLBYAQVHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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